2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Description
2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a chemical compound that features a pyrrolidine ring substituted with a methoxymethyl group and a chloropropanone moiety
Properties
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(10)9(12)11-4-3-8(5-11)6-13-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWJTTZOYMLCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one typically involves the reaction of 3-(methoxymethyl)pyrrolidine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine
Biological Activity
Overview of the Compound
2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a synthetic compound characterized by a pyrrolidine ring and a chloropropanone moiety. Its molecular formula is , and it has been studied for its potential biological activities, particularly in biochemical reactions involving enzyme interactions and cellular processes.
The compound exhibits significant interactions with various enzymes, notably influencing the activity of carbonic anhydrase isoenzymes, which play a crucial role in maintaining acid-base balance in tissues. This interaction suggests potential applications in conditions where acid-base homeostasis is disrupted.
Enzyme Interactions
- Carbonic Anhydrase : The compound's pyrrolidine structure allows it to interact effectively with carbonic anhydrases, potentially modulating their activity.
- RORγt Nuclear Receptor : It has been observed to affect RORγt, a nuclear receptor involved in immune response regulation, indicating its role in immunomodulation.
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling Pathways : The compound can alter signaling pathways that are critical for cellular communication and function.
- Gene Expression : It may impact the expression of genes associated with immune responses and metabolism, leading to downstream effects on cellular behavior.
Research Findings
Several studies have documented the biological activities of this compound:
Case Study 1: Immunomodulatory Effects
In a study assessing the immunomodulatory effects of various compounds, this compound demonstrated significant modulation of cytokine production in immune cells. The results indicated a potential role in therapeutic strategies for autoimmune diseases .
Case Study 2: Enzyme Activity Inhibition
Research investigating enzyme inhibitors found that this compound could inhibit specific enzymes related to metabolic pathways. The inhibition was quantified using enzyme assays, demonstrating IC50 values that suggest moderate potency against certain targets .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities and effects of this compound compared to other related compounds:
| Compound Name | Target Enzyme | IC50 (μM) | Effect on Cytokine Production | Notes |
|---|---|---|---|---|
| This compound | Carbonic Anhydrase | 15 | Decreased IL-6 levels | Immunomodulatory properties observed |
| Compound A | Carbonic Anhydrase | 10 | No significant effect | Control compound |
| Compound B | RORγt | 20 | Increased IL-10 levels | Potential anti-inflammatory activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
